2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-2-4-11(5-3-10)12-9-23-16(17-12)18-13(20)8-19-14(21)6-7-15(19)22/h2-5,9H,6-8H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAUYTAHWIMOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330262 | |
| Record name | 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816810 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
361167-67-1 | |
| Record name | 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with 4-(4-methylphenyl)-1,3-thiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
This could include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anticancer agent and in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
a) 2-(4-Chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide ()
- Key Difference: Replaces the dioxopyrrolidinyl group with a 4-chlorophenoxy moiety.
- The phenoxy group may improve π-π stacking interactions with aromatic residues in target proteins .
- Synthesis : Utilizes O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluroniumtetrafluoroborate (TBTU) as a coupling agent, differing from the HATU-mediated synthesis of the target compound .
b) N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide ()
- Key Difference : Features a 4-chlorobenzyl group at the thiazole C5 position.
Modifications to the Acetamide Side Chain
a) Triazole-Incorporating Analogs ()
- Example: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (9d).
- Key Difference : Introduces a triazole ring and benzodiazol group.
- Impact : The triazole enhances hydrogen-bonding capacity and metabolic stability. Docking studies suggest improved binding to enzymatic active sites due to additional interaction points .
b) Thiazolidinone Derivatives ()
- Example : 2-(5-{[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide.
- Key Difference: Incorporates a thiazolidinone ring and fluorophenyl group.
- Impact: The thiazolidinone core is associated with antidiabetic and antimicrobial activities.
Crystallographic and Conformational Analysis
Key Observations :
- HATU and TBTU are preferred for activating carboxylic acids in amide bond formation.
Pharmacological and Physicochemical Properties
Physicochemical Data
Key Observations :
- The target compound’s pyrrolidinedione group reduces LogP compared to chlorophenyl analogs, suggesting better aqueous solubility.
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of antitumor and anticonvulsant properties. This article synthesizes available research findings on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be outlined as follows:
- Molecular Formula : C17H16N2O4S
- CAS Number : 5655-60-7
- Molecular Weight : 344.385 g/mol
This compound features a pyrrolidine ring and a thiazole moiety, which are significant for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance:
- In vitro Studies : Compounds derived from the same scaffold demonstrated significant cytotoxic effects against various cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism of action appears to involve the inhibition of topoisomerase II, which is crucial for DNA replication and cell division .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 1 | Mia PaCa-2 | 12.5 |
| Compound 2 | PANC-1 | 15.0 |
| Compound 3 | RKO | 10.0 |
Anticonvulsant Activity
The anticonvulsant potential of this compound has also been explored:
- Maximal Electroshock (MES) Test : In vivo studies using the MES model revealed that derivatives of this compound exhibited protective effects against induced seizures. The lead compound showed an effective dose (ED50) of approximately 23.7 mg/kg .
| Test Model | ED50 (mg/kg) |
|---|---|
| MES | 23.7 |
| PTZ | 59.4 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the thiazole and pyrrolidine moieties significantly affect biological activity:
- Thiazole Substituents : Altering the substituents on the thiazole ring can enhance antitumor efficacy.
- Pyrrolidine Modifications : Variations in the pyrrolidine structure influence anticonvulsant activity.
Case Study 1: Antitumor Efficacy
A study conducted by Kamiński et al. synthesized a series of related compounds and evaluated their antitumor activity against several human cancer cell lines. The results demonstrated that specific modifications to the thiazole group increased potency against breast cancer cells .
Case Study 2: Anticonvulsant Properties
In another research effort, hybrid compounds derived from pyrrolidine showed significant anticonvulsant activity in animal models, suggesting that these derivatives could serve as leads for developing new antiepileptic drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
